molecular formula C6H3BrN4O B2876657 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde CAS No. 749930-89-0

6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde

Cat. No. B2876657
CAS RN: 749930-89-0
M. Wt: 227.021
InChI Key: HZCYGKVKFIXRMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde” is a compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are a class of compounds that contain a pyrimidine ring fused with a 1,2,4-triazole ring . The presence of a bromine atom and an aldehyde group in the compound could potentially make it reactive and useful for further chemical transformations .


Molecular Structure Analysis

The molecular structure of “6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde” would consist of a fused triazole and pyrimidine ring, with a bromine atom attached at the 6-position and an aldehyde group at the 2-position . The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving “6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde” would depend on the specific reaction conditions and the other reactants involved . The bromine atom and the aldehyde group could potentially be sites of reactivity, allowing for further chemical transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde” would depend on its specific molecular structure . For example, the presence of a bromine atom could increase the compound’s molecular weight and potentially influence its solubility .

Mechanism of Action

The mechanism of action of “6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde” would depend on its specific biological target . Some triazolopyrimidines have been found to have inhibitory activity against various enzymes, potentially due to interactions with the enzyme’s active site .

Safety and Hazards

The safety and hazards associated with “6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde” would depend on its specific physical and chemical properties . As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future research directions for “6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde” could involve further exploration of its reactivity and potential biological activity . This could include the synthesis of new derivatives and the testing of these compounds in biological assays .

properties

IUPAC Name

6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN4O/c7-4-1-8-6-9-5(3-12)10-11(6)2-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCYGKVKFIXRMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NC(=NN21)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde

Synthesis routes and methods I

Procedure details

A slurry of (6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-methanol (6.5 g, 28.51 mmol) from step 1 above in dichloromethane (60 mL) was added Phl(OAc)2 (10.1 mg, 31.4 mmol) and with catalytic TEMPO (334 mg, 2.14 mmol). After reaction at room temperature for 3 hours, the reaction is complete. MTBE is added slowly (50 mL) to crystallize the product, filtration followed by drying the product by vacuum oven overnight. The filtrate was concentrated and purified by flash chromatography (2% MeOH in CH2Cl2) to give the desired product as light white solid (combine total 4.8 g, 75% yield). 1H NMR (300 MHz, CDCl3) □ ppm 8.96 (d, J=2.45 Hz, 1H) 9.09 (d, J=2.45 Hz, 1H) 10.22 (s, 1H). MS: (APCI) 228 (M+H).
Quantity
6.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Phl(OAc)2
Quantity
10.1 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
334 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
75%

Synthesis routes and methods II

Procedure details

A slurry of (6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-methanol (6.5 g, 28.51 mmol) from step 1 above in dichloromethane (60 mL) was added PhI(OAc)2 (10.1 mg, 31.4 mmol) and with catalytic TEMPO (334 mg, 2.14 mmol). After reaction at room temperature for 3 hours, the reaction is complete. MTBE is added slowly (50 mL) to crystallize the product, filtration followed by drying the product by vacuum oven overnight. The filtrate was concentrated and purified by flash chromatography (2% MeOH in CH2Cl2) to give the desired product as light white solid (combine total 4.8 g, 75% yield). 1H NMR (300 MHz, CDCl3) □ ppm 8.96 (d, J=2.45 Hz, 1H) 9.09 (d, J=2.45 Hz, 1H) 10.22 (s, 1H). MS: (APCI) 228 (M+H)
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
10.1 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
334 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
75%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.